molecular formula C10H11BrO3 B1603191 Methyl 5-(bromomethyl)-2-methoxybenzoate CAS No. 98165-65-2

Methyl 5-(bromomethyl)-2-methoxybenzoate

Cat. No. B1603191
CAS RN: 98165-65-2
M. Wt: 259.1 g/mol
InChI Key: ZNQXAVJDXSCHGF-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-methoxybenzoate, also known as Bromomethyl Methyl Ether, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H11BrO3 and a molecular weight of 261.1 g/mol. This compound is known for its unique properties, which make it an essential tool in various research fields.

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

Methyl 5-(bromomethyl)-2-methoxybenzoate is utilized in the synthesis of anti-cancer drugs. For instance, it serves as a key intermediate in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is instrumental in developing drugs that inhibit thymidylate synthase, a target in cancer therapy (Cao Sheng-li, 2004).

Intermediate in Pharmaceutical Synthesis

The compound also plays a role as an intermediate in synthesizing pharmaceuticals. An example is its use in producing 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid, an intermediate of amisulpride, an antipsychotic medication (Wang Yu, 2008).

Development of Antifungals

Methyl 5-(bromomethyl)-2-methoxybenzoate is used in developing novel antifungal agents. A study showcases its application in synthesizing dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, which display significant fungicidal activities against phytopathogenic fungi, suggesting its potential in crop protection (Dongyan Yang et al., 2017).

Synthesis of Photostabilizers

It is also involved in synthesizing compounds that act as photostabilizers. For instance, methyl 2-methoxybenzoate, a related compound, has been studied for its ability to generate and quench singlet molecular oxygen, making it useful in protecting materials against photodegradation (A. Soltermann et al., 1995).

In Photodynamic Therapy

This compound's derivatives have potential applications in photodynamic therapy, particularly in cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives, exhibiting high singlet oxygen quantum yield and suitable for photodynamic therapy, are based on bromomethyl and methoxybenzoate derivatives (M. Pişkin et al., 2020).

Role in Organic Synthesis

Moreover, it finds application in general organic synthesis processes, such as in the synthesis of methyl 4-Bromo-2-methoxybenzoate, showcasing its versatility as a building block in organic chemistry (Chen Bing-he, 2008).

Mechanism of Action

Target of Action

Methyl 5-(bromomethyl)-2-methoxybenzoate is a complex organic compound that can be used in various chemical reactions. Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

The compound’s mode of action is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of Methyl 5-(bromomethyl)-2-methoxybenzoate . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of Methyl 5-(bromomethyl)-2-methoxybenzoate can be influenced by various environmental factors. These may include the presence of a suitable catalyst, the pH and temperature of the reaction environment, and the presence of other reactants or inhibitors . The compound’s stability and reactivity can also be affected by storage conditions, such as temperature and exposure to light or moisture .

properties

IUPAC Name

methyl 5-(bromomethyl)-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXAVJDXSCHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599485
Record name Methyl 5-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(bromomethyl)-2-methoxybenzoate

CAS RN

98165-65-2
Record name Methyl 5-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-methylbenzoic acid methyl ester (J.Chem.Soc.Perkin Trans.1, 1994, 1125) (1.47 g) and N-bromosuccinimide (1.45 g) in benzene (15 ml) was irradiated under a 500 W halogen lamp for 3 hours. The solvent was evaporated and the residue triturated with diethyl ether. The succinimide was filtered off and the filtrate evaporated.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, methyl 2-methoxy-5-methylbenzoate (901 mg, 5 mmol) was dissolved in acetonitrile, and N-bromosuccinimide (890 mg, 5 mmol) and benzoyl peroxide (24 mg, 0.1 mmol) were added thereto. The mixture was refluxed for one hour. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. Thereafter, the residue was dissolved in ethyl acetate. The organic layer was washed with water 3 times and then with a saturated saline solution, and dried over magnesium sulfate. The solvent was distilled off, and then the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1) to give the title compound (570 mg, 44.0%) as an oily substance.
Quantity
901 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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